molecular formula C13H12N4O3 B11642774 Pyrazine-2-carboxylic acid (3-hydroxy-4-methoxy-benzylidene)-hydrazide

Pyrazine-2-carboxylic acid (3-hydroxy-4-methoxy-benzylidene)-hydrazide

Cat. No.: B11642774
M. Wt: 272.26 g/mol
InChI Key: HKFPOMXISLDIPM-FRKPEAEDSA-N
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Description

Pyrazine-2-carboxylic acid (3-hydroxy-4-methoxy-benzylidene)-hydrazide is a chemical compound that belongs to the class of hydrazides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazine-2-carboxylic acid (3-hydroxy-4-methoxy-benzylidene)-hydrazide typically involves the condensation of pyrazine-2-carboxylic acid hydrazide with 3-hydroxy-4-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, potentially forming corresponding oxides.

    Reduction: Reduction reactions may convert the hydrazide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, Pyrazine-2-carboxylic acid (3-hydroxy-4-methoxy-benzylidene)-hydrazide is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its hydrazide group is known to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of Pyrazine-2-carboxylic acid (3-hydroxy-4-methoxy-benzylidene)-hydrazide would depend on its specific biological activity. Generally, hydrazides can act by inhibiting enzymes, binding to DNA, or interacting with cellular receptors. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazine-2-carboxylic acid hydrazide
  • 3-Hydroxy-4-methoxybenzaldehyde hydrazone
  • Benzylidene hydrazides

Uniqueness

Pyrazine-2-carboxylic acid (3-hydroxy-4-methoxy-benzylidene)-hydrazide is unique due to the combination of its pyrazine and benzylidene moieties, which may confer specific biological activities not found in other similar compounds

Properties

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C13H12N4O3/c1-20-12-3-2-9(6-11(12)18)7-16-17-13(19)10-8-14-4-5-15-10/h2-8,18H,1H3,(H,17,19)/b16-7+

InChI Key

HKFPOMXISLDIPM-FRKPEAEDSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=NC=CN=C2)O

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=NC=CN=C2)O

Origin of Product

United States

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